Cas no 1261763-10-3 (4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl)
4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl
-
- Inchi: 1S/C14H7F7O2/c15-11-7-9(3-6-12(11)23-14(19,20)21)8-1-4-10(5-2-8)22-13(16,17)18/h1-7H
- InChI Key: ZSAYAKIADNPBBZ-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C1C=CC(=CC=1)OC(F)(F)F)OC(F)(F)F
Computed Properties
- Exact Mass: 340.033
- Monoisotopic Mass: 340.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6
- Topological Polar Surface Area: 18.5
4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A011004178-250mg |
4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl |
1261763-10-3 | 97% | 250mg |
499.20 USD | 2021-07-05 | |
| Alichem | A011004178-500mg |
4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl |
1261763-10-3 | 97% | 500mg |
823.15 USD | 2021-07-05 | |
| Alichem | A011004178-1g |
4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl |
1261763-10-3 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl Related Literature
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on 4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl
Introduction to 4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl (CAS No. 1261763-10-3)
4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl, identified by the chemical identifier CAS No. 1261763-10-3, is a fluorinated biphenyl derivative that has garnered significant attention in the field of pharmaceutical and materials science due to its unique structural and electronic properties. This compound, featuring two trifluoromethoxy groups at the para positions and a fluorine atom at the ortho position on one of the biphenyl rings, exhibits distinct characteristics that make it a valuable candidate for various applications.
The molecular structure of 4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl consists of a biphenyl core with substitutions that enhance its solubility, thermal stability, and electronic conductivity. The presence of multiple fluorine atoms and oxygen-containing groups contributes to its high lipophilicity and metabolic stability, making it an attractive moiety for drug design and material development. In recent years, this compound has been extensively studied for its potential in pharmaceutical applications, particularly as an intermediate in the synthesis of bioactive molecules.
One of the most compelling aspects of 4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl is its role in the development of advanced materials. The fluorinated aromatic system provides excellent thermal and chemical resistance, making it suitable for use in high-performance polymers, liquid crystals, and organic electronic devices. The electron-withdrawing nature of the trifluoromethoxy groups enhances the charge transport properties of materials derived from this compound, which is particularly relevant in the field of organic light-emitting diodes (OLEDs) and photovoltaics.
Recent research has highlighted the potential of 4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl as a building block in medicinal chemistry. Its structural features allow for easy functionalization, enabling the synthesis of novel compounds with therapeutic potential. Studies have demonstrated its utility in designing kinase inhibitors, which are critical targets in oncology and inflammatory diseases. The fluorine atoms at specific positions enhance binding affinity and selectivity, while the trifluoromethoxy groups improve metabolic stability, key factors in drug development.
The synthesis of 4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as cross-coupling reactions and palladium-catalyzed transformations, are often employed to achieve high yields and purity. The increasing demand for this compound has spurred innovation in synthetic routes, leading to more efficient and sustainable production methods.
In addition to its pharmaceutical applications, 4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl has found utility in agrochemicals and specialty chemicals. Its stability under various environmental conditions makes it an ideal candidate for use in crop protection agents. Furthermore, its ability to act as a ligand in catalytic systems has been explored in industrial processes that require precise molecular interactions.
The electronic properties of 4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl have also been extensively studied for their potential in optoelectronic applications. The compound's ability to form stable radicals and its high charge carrier mobility make it suitable for use in organic semiconductors and sensors. Researchers have reported its incorporation into organic field-effect transistors (OFETs) and photodetectors, where it demonstrates excellent performance characteristics.
As interest in green chemistry grows, efforts have been made to develop environmentally friendly synthetic routes for 4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl. Catalytic processes that minimize waste generation and energy consumption are being prioritized. These advancements not only improve sustainability but also reduce costs associated with production.
The future prospects for 4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl are promising, with ongoing research exploring new applications across multiple disciplines. Its versatility as a structural motif ensures that it will remain a cornerstone in both academic research and industrial development. As synthetic methodologies continue to evolve, the accessibility of this compound is expected to increase further.
1261763-10-3 (4,4'-Bis(trifluoromethoxy)-3-fluorobiphenyl) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)